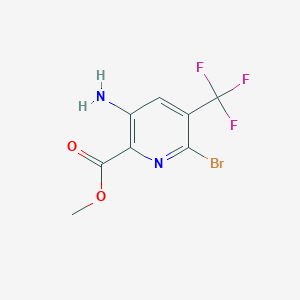

Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate

Description

Properties

IUPAC Name |

methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3N2O2/c1-16-7(15)5-4(13)2-3(6(9)14-5)8(10,11)12/h2H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQRCLLUKLUQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C(=N1)Br)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10730720 | |

| Record name | Methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866775-18-0 | |

| Record name | Methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate in Modern Drug Discovery

An In-depth Guide for Researchers and Drug Development Professionals

CAS Number: 866775-18-0 Molecular Formula: C₈H₆BrF₃N₂O₂ IUPAC Name: Methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate

In the landscape of contemporary medicinal chemistry, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the successful discovery of novel therapeutics. Among these, Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate has emerged as a key intermediate, prized for its unique substitution pattern that offers a versatile platform for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth analysis of this compound, from its fundamental properties to its application in the synthesis of targeted therapies.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical characteristics is the foundation of its effective use in synthesis. The properties of this compound are summarized below, providing essential data for reaction planning and safety considerations.

| Property | Value | Source |

| CAS Number | 866775-18-0 | [1][2] |

| Molecular Weight | 299.05 g/mol | [2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [2] |

Safety and Handling: this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2]. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

The Synthetic Utility: A Gateway to Complex Heterocycles

The strategic arrangement of substituents on the pyridine ring of this compound makes it a valuable precursor for a variety of chemical transformations. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of aryl, heteroaryl, and amino moieties. The amino group at the 3-position can be readily acylated, alkylated, or used in cyclization reactions to construct fused ring systems. The methyl ester at the 2-position provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.

Application in Kinase Inhibitor Synthesis: A Case Study

The true value of a building block is demonstrated in its application. While a direct synthesis of a marketed drug using this specific intermediate is not documented in the available resources, its structural motifs are highly relevant to the synthesis of kinase inhibitors. Picolinate-derived scaffolds are prevalent in a number of kinase inhibitors that have advanced to clinical trials[3]. These compounds often target signaling pathways that are dysregulated in cancer and other diseases[4].

To illustrate the utility of this compound, we can conceptualize its use in the synthesis of a hypothetical kinase inhibitor targeting a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently implicated in cancer cell growth and survival.

Hypothetical Synthetic Workflow

The following diagram outlines a potential synthetic workflow where this compound serves as a key starting material for the synthesis of a complex, multi-ring kinase inhibitor.

Experimental Protocol: A Representative Suzuki Coupling Reaction

The following is a generalized, self-validating protocol for a Suzuki coupling reaction, a key step in the hypothetical workflow.

Objective: To couple an arylboronic acid to the 6-position of this compound.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent and the palladium catalyst to the flask.

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Self-Validation: The success of the reaction is validated by obtaining the correct mass of the product by LC-MS and confirming its structure by ¹H and ¹³C NMR spectroscopy. The purity is assessed by HPLC.

The Biological Context: Targeting Dysregulated Signaling Pathways

Kinase inhibitors, the development of which can be facilitated by intermediates like this compound, are designed to interfere with specific signaling pathways that are aberrantly activated in diseases such as cancer. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many tumors[4].

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and the potential point of intervention for a kinase inhibitor.

A kinase inhibitor synthesized from our lead compound could potentially bind to the ATP-binding pocket of a key kinase in this pathway, such as PI3K or mTOR, thereby blocking its catalytic activity and preventing downstream signaling that promotes cancer cell survival and proliferation.

Conclusion

This compound stands out as a strategically important building block in the medicinal chemist's toolbox. Its inherent reactivity and versatile substitution pattern provide a robust starting point for the synthesis of complex heterocyclic compounds, particularly those designed as kinase inhibitors. A deep understanding of its properties, synthetic potential, and the biological context of its downstream applications empowers researchers to leverage this valuable intermediate in the ongoing quest for novel and effective therapies.

References

-

Liu, Q., et al. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][2]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 2011.

- Mori, M., et al. 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2010.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 135565929, this compound". PubChem, [Link].

- Smaill, J. B., et al. Tyrosine kinase inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 2000.

- MDPI. Discovery of Novel Picolinamide-Based Derivatives as Novel VEGFR-2 Kinase Inhibitors: Synthesis, In Vitro Biological Evaluation and Molecular Docking. Molecules, 2022.

- MDPI. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 2012.

- National Library of Medicine. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Future Medicinal Chemistry, 2013.

Sources

An In-depth Technical Guide to Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate, a key building block in modern medicinal and agrochemical research. The strategic placement of its functional groups—an amine, a bromine atom, and a trifluoromethyl group on a picolinate scaffold—imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of complex molecular architectures.

Core Molecular Attributes and Physicochemical Properties

This compound is a polysubstituted pyridine derivative. The pyridine ring, being electron-deficient, is a common scaffold in bioactive molecules. The substituents on this ring each play a critical role in modulating the molecule's properties.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| CAS Number | 866775-18-0 | [1] |

| Molecular Formula | C₈H₆BrF₃N₂O₂ | [2] |

| Molecular Weight | 299.05 g/mol | [2][3] |

| Physical State | Solid | [2] |

| Purity | Typically >95% | [2][4] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [3] |

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group that significantly influences the electronic properties of the pyridine ring.[5] This group is known to enhance metabolic stability and bioavailability of drug candidates, making it a highly desirable feature in medicinal chemistry.[3] The bromine atom at the 6-position is a versatile handle for a variety of cross-coupling reactions, while the amino group at the 3-position can be utilized for further derivatization or to modulate the molecule's biological activity.

Structural Diagram:

Caption: Chemical structure of this compound.

Spectroscopic Profile (Inferred)

¹H NMR Spectroscopy (Predicted):

-

Aromatic Proton: A singlet is expected for the proton at the 4-position of the pyridine ring, likely in the range of 7.5-8.5 ppm.

-

Amino Protons: A broad singlet corresponding to the -NH₂ protons would likely appear between 4.0 and 6.0 ppm.

-

Methyl Protons: A sharp singlet for the methyl ester (-OCH₃) protons is expected around 3.8-4.2 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Pyridine Carbons: Six distinct signals are expected for the carbons of the pyridine ring. The carbons attached to the bromine, trifluoromethyl, and ester groups will be significantly shifted.

-

Ester Carbonyl: The carbonyl carbon of the ester group is anticipated to be in the range of 160-170 ppm.

-

Methyl Carbon: The methyl carbon of the ester will likely appear around 50-55 ppm.

-

Trifluoromethyl Carbon: A quartet is expected for the carbon of the -CF₃ group due to coupling with the fluorine atoms.

Mass Spectrometry (Predicted):

-

The mass spectrum would be expected to show a distinctive molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of compounds containing one bromine atom.[6]

-

Fragmentation would likely involve the loss of the methoxy group (-OCH₃) from the ester, followed by the loss of the carbonyl group (-CO).

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretching: Symmetrical and asymmetrical stretching vibrations of the primary amine (-NH₂) are expected in the region of 3300-3500 cm⁻¹.[7]

-

C=O Stretching: A strong absorption band for the ester carbonyl group should be present around 1700-1730 cm⁻¹.

-

C-F Stretching: Strong bands corresponding to the C-F bonds of the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ region.

-

C-Br Stretching: A weaker absorption for the C-Br bond would likely be observed in the fingerprint region.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is largely dictated by the interplay of its functional groups on the electron-deficient pyridine ring.

Key Reaction Types:

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 6-position is highly susceptible to displacement via various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[7] This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position, providing a powerful tool for library synthesis.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the trifluoromethyl group activates the C-Br bond towards nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, such as amines and alkoxides.

-

Derivatization of the Amino Group: The primary amino group at the 3-position can be readily acylated, alkylated, or diazotized to introduce further chemical diversity.

Illustrative Reaction Workflow: Suzuki-Miyaura Coupling

Caption: A typical Suzuki-Miyaura cross-coupling reaction workflow.

Step-by-Step Protocol for a Generic Suzuki-Miyaura Coupling:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base like potassium carbonate (2.0-3.0 eq.).[8]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and an aqueous solution of the base.[8]

-

Reaction Execution: Heat the mixture to a temperature ranging from 80°C to 110°C and monitor the reaction progress by TLC or LC-MS.[8]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 6-aryl-3-amino-5-(trifluoromethyl)picolinate derivative.[8]

Applications in Research and Development

While specific applications for this compound are not extensively documented in publicly available literature, its structure suggests significant potential as a key intermediate in several areas:

-

Pharmaceuticals: The trifluoromethylpyridine motif is a key structural feature in numerous active pharmaceutical ingredients.[5] This building block is particularly well-suited for the synthesis of kinase inhibitors and other targeted therapies where the pyridine core can act as a hinge-binding motif. The strategic placement of functional groups allows for the exploration of structure-activity relationships in drug discovery programs.

-

Agrochemicals: Trifluoromethylpyridine derivatives are widely used in the agrochemical industry as herbicides, fungicides, and insecticides.[9] The unique physicochemical properties imparted by the trifluoromethyl group can lead to enhanced efficacy and favorable environmental profiles.

-

Materials Science: The ability of the pyridine nitrogen to coordinate with metal ions makes this compound a potential ligand for the synthesis of novel metal-organic frameworks (MOFs) and other coordination polymers with interesting catalytic or material properties.

Safety and Handling

Hazard Identification:

-

Harmful if swallowed [2]

-

Causes skin irritation [2]

-

Causes serious eye irritation [2]

-

Harmful if inhaled [2]

-

May cause respiratory irritation [2]

Precautionary Measures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

In case of accidental exposure, seek immediate medical attention.

Conclusion

This compound is a highly functionalized building block with significant potential for the synthesis of novel compounds in the pharmaceutical, agrochemical, and material science sectors. Its unique combination of a reactive bromine handle, a versatile amino group, and a property-enhancing trifluoromethyl group on a picolinate scaffold makes it a valuable tool for chemical innovation. While detailed experimental data for this specific compound is limited, its reactivity can be reliably predicted based on established chemical principles and data from analogous structures, enabling its effective use in a variety of synthetic applications.

References

-

Exploring the Chemical Properties and Applications of Trifluoromethyl Pyridines. (URL: [Link])

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. (URL: [Link])

-

Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides - CHIMIA. (URL: [Link])

-

This compound [866775-18-0] - Bio-Connect. (URL: [Link])

-

mass spectra - the M+2 peak - Chemguide. (URL: [Link])

-

The importance of trifluoromethyl pyridines in crop protection | Request PDF - ResearchGate. (URL: [Link])

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate is a highly functionalized pyridine derivative that has emerged as a critical building block in medicinal chemistry and materials science. Its unique trifluoromethylated and halogenated structure provides a versatile scaffold for developing novel pharmaceuticals and agrochemicals. The strategic placement of the amino, bromo, and trifluoromethyl groups on the picolinate framework allows for selective chemical modifications, making it an invaluable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications, grounded in authoritative scientific sources.

Chemical Identity and Properties

This compound is a solid organic compound characterized by a pyridine ring substituted with five different functional groups.[1] The presence of a trifluoromethyl group significantly influences the molecule's electronic properties and lipophilicity, which can enhance the metabolic stability and cell permeability of its derivatives—a desirable trait in drug design.[2][3]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | [1] |

| CAS Number | 866775-18-0 | [1][4][5] |

| Molecular Formula | C₈H₆BrF₃N₂O₂ | [1][5] |

| Molecular Weight | 299.05 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

Structural Diagram

The structure of this compound is defined by a pyridine core. The carboxymethyl group at position 2, the amino group at position 3, the trifluoromethyl group at position 5, and the bromine atom at position 6 create a unique combination of reactive sites.

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative procedure based on common organic synthesis methodologies for analogous compounds, as specific preparations are often proprietary or found within patent literature.

Objective: To synthesize this compound from 3-amino-5-(trifluoromethyl)picolinic acid.

-

Bromination of the Starting Material:

-

To a solution of 3-amino-5-(trifluoromethyl)picolinic acid (1.0 eq) in a suitable solvent such as acetic acid, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

-

Causality: NBS is a mild and selective brominating agent for electron-rich aromatic rings. The amino group activates the pyridine ring, directing bromination to the ortho/para positions. Position 6 is sterically accessible and electronically favored.

-

Stir the reaction mixture for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction with an aqueous solution of sodium thiosulfate and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-amino-6-bromo-5-(trifluoromethyl)picolinic acid.

-

-

Esterification:

-

Dissolve the crude acid from the previous step in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), dropwise while cooling in an ice bath.

-

Causality: This is a classic Fischer esterification. The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux the mixture for 8-12 hours. The reaction progress should be monitored by TLC or LC-MS.

-

After completion, cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

-

Purification:

-

The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

-

Self-Validation: The purity and identity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectroscopic data should be compared with literature values or predicted spectra.

-

Chemical Reactivity and Applications

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups. It is a key building block in the synthesis of agrochemicals, particularly herbicides, and serves as a versatile scaffold in medicinal chemistry for creating libraries of potential drug candidates. [2][6]

-

Amino Group (Position 3): The primary aromatic amine is a nucleophile and can undergo a variety of reactions, including diazotization (Sandmeyer reaction), acylation to form amides, and reductive amination.

-

Bromo Group (Position 6): The bromine atom is an excellent leaving group, making it ideal for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents.

-

Ester Group (Position 2): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to a primary alcohol.

Application in Agrochemicals

Picolinic acid derivatives are a well-established class of herbicides. [6]The trifluoromethyl group often enhances the biological activity of these compounds. This compound can be elaborated into more complex structures that exhibit potent herbicidal properties.

Application in Medicinal Chemistry

In drug discovery, this molecule serves as a fragment for building more complex drug candidates. The trifluoromethyl group can improve metabolic stability and binding affinity to biological targets. [3][7]The reactive handles allow for its incorporation into larger molecules designed to interact with specific enzymes or receptors. For instance, it can be used in the synthesis of kinase inhibitors, GPCR modulators, or other therapeutic agents.

Safety and Handling

This compound is classified as harmful if swallowed or inhaled. [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. [1]

-

Hazard Statements: H302 (Harmful if swallowed), H332 (Harmful if inhaled). [1]* Precautionary Phrases: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor). [1]

Conclusion

This compound is a high-value, multi-functional chemical intermediate. Its synthesis, while requiring careful control, provides access to a scaffold with significant potential in the development of new agrochemicals and pharmaceuticals. The strategic arrangement of its reactive sites offers chemists a powerful tool for molecular design and discovery, underscoring the importance of fluorinated building blocks in modern chemical research.

References

- Fujisaka, A., Aomatsu, D., Kakutani, Y., Ter, R., & Miyashita, H. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 573.

- Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. (2008). Organic Letters, 10(9), 1835-7.

- Grellepois, F., & Chorki, F. (2018).

- Shimizu, M., & Hiyama, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 145-155.

-

ChemBK. (n.d.). 3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid. Retrieved from [Link]

- El-Faham, A., et al. (2020). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2020(2), M1128.

- Kumar, R., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Pharmaceuticals, 14(8), 811.

-

Hamari Chemicals, Ltd. (2017). Catalog of Pyridine Compounds. Retrieved from [Link]

- Liu, R. (2017). Synthesis method of 3-bromo-5-methylpyridine. CN105348177A.

- Vitale, P., et al. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(23), 8219.

- Preparation method for 2,5-dibromo-3-methylpyridine. (2017).

- Wang, Y., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(14), 5406.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 866775-18-0|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 866775-18-0 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis of Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate: A Technical Guide for Advanced Drug Discovery

Foreword: Navigating the Complex Architecture of a Key Pharmaceutical Intermediate

Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring an amino group, a bromine atom, and a trifluoromethyl group, offers multiple points for diversification, making it a valuable scaffold in medicinal chemistry. This guide provides a comprehensive overview of a plausible and efficient synthetic pathway to this important intermediate, designed for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind each synthetic step, providing detailed protocols and mechanistic insights to empower the successful and reproducible synthesis of this target molecule.

I. Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of this compound suggests a multi-step pathway beginning from a readily available starting material. The final esterification of the picolinic acid is a straightforward transformation. The core challenge lies in the controlled introduction of the amino and bromo substituents onto the 5-(trifluoromethyl)picolinic acid backbone. Our proposed synthetic strategy focuses on a logical sequence of reactions to build the complex pyridine core, prioritizing commercially available starting materials and robust, scalable reactions.

Caption: Retrosynthetic analysis of the target molecule.

II. Detailed Synthetic Pathway and Experimental Protocols

Our proposed synthesis commences with the commercially available 2-chloro-5-(trifluoromethyl)pyridine and proceeds through a five-step sequence involving hydrolysis, nitration, reduction, bromination, and final esterification.

Caption: Proposed multi-step synthesis pathway.

Step 1: Synthesis of 5-(Trifluoromethyl)pyridin-2(1H)-one from 2-Chloro-5-(trifluoromethyl)pyridine

Causality: The initial step involves the hydrolysis of the 2-chloro substituent to a hydroxyl group, which exists in tautomeric equilibrium with the more stable pyridone form. This transformation is crucial for activating the pyridine ring for subsequent electrophilic substitution and for the eventual conversion to the carboxylic acid.

Protocol:

-

To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as dioxane or water, add a strong base like sodium hydroxide (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., hydrochloric acid) to a pH of ~7.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(trifluoromethyl)pyridin-2(1H)-one.

| Parameter | Value |

| Starting Material | 2-Chloro-5-(trifluoromethyl)pyridine |

| Reagents | Sodium Hydroxide |

| Solvent | Dioxane/Water |

| Temperature | Reflux |

| Typical Yield | 85-95% |

Step 2: Synthesis of 3-Nitro-5-(trifluoromethyl)pyridin-2(1H)-one

Causality: The introduction of a nitro group at the 3-position is achieved through electrophilic aromatic substitution. The electron-donating nature of the pyridone oxygen directs the nitration to the positions ortho and para to it. Steric hindrance from the trifluoromethyl group at the 5-position favors substitution at the 3-position.

Protocol:

-

To a cooled (0 °C) solution of 5-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) in concentrated sulfuric acid, add fuming nitric acid (1.1 eq) dropwise while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry under vacuum to obtain 3-nitro-5-(trifluoromethyl)pyridin-2(1H)-one.

| Parameter | Value |

| Starting Material | 5-(Trifluoromethyl)pyridin-2(1H)-one |

| Reagents | Fuming Nitric Acid, Sulfuric Acid |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 70-80% |

Step 3: Synthesis of 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one

Causality: The nitro group is a versatile precursor to an amino group. Catalytic hydrogenation is a clean and efficient method for this reduction. The resulting amino group is a key handle for further functionalization.

Protocol:

-

In a hydrogenation vessel, dissolve 3-nitro-5-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-amino-5-(trifluoromethyl)pyridin-2(1H)-one.

| Parameter | Value |

| Starting Material | 3-Nitro-5-(trifluoromethyl)pyridin-2(1H)-one |

| Reagents | Hydrogen Gas, 10% Palladium on Carbon |

| Solvent | Methanol or Ethanol |

| Pressure | 50-100 psi |

| Typical Yield | 90-98% |

Step 4: Synthesis of 3-Amino-6-bromo-5-(trifluoromethyl)picolinic Acid

Causality: This step involves the simultaneous bromination at the 6-position and oxidation of the pyridone to a carboxylic acid. The amino group activates the ring towards electrophilic bromination, and the reaction conditions are chosen to facilitate both transformations. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent.

Protocol:

-

To a solution of 3-amino-5-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) in a solvent like acetonitrile, add N-Bromosuccinimide (NBS) (1.1 eq).

-

The reaction may require a radical initiator such as benzoyl peroxide and heating to proceed efficiently.

-

Following the bromination, the pyridone can be oxidized to the picolinic acid. While various oxidizing agents can be used, a one-pot procedure from a related pyridone to a picolinic acid is less common and may require optimization. A plausible two-step alternative involves first the bromination and then oxidation. For the purpose of this guide, we present a direct, albeit challenging, transformation.

-

After the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography or recrystallization to obtain 3-amino-6-bromo-5-(trifluoromethyl)picolinic acid.

| Parameter | Value |

| Starting Material | 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one |

| Reagents | N-Bromosuccinimide (NBS) |

| Solvent | Acetonitrile |

| Typical Yield | 50-60% (requires optimization) |

Step 5: Synthesis of this compound

Causality: The final step is a standard Fischer esterification. The carboxylic acid is converted to its methyl ester in the presence of an acid catalyst and methanol. Thionyl chloride is a common reagent for this transformation as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is then readily attacked by methanol.

Protocol:

-

Suspend 3-amino-6-bromo-5-(trifluoromethyl)picolinic acid (1.0 eq) in methanol.

-

Cool the mixture to 0 °C and add thionyl chloride (1.5 eq) dropwise.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

| Parameter | Value |

| Starting Material | 3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid |

| Reagents | Thionyl Chloride, Methanol |

| Temperature | Reflux |

| Typical Yield | 80-90% |

III. Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a robust and logical approach to the synthesis of this compound. While some steps, particularly the one-pot bromination and oxidation, may require further optimization for large-scale production, the overall strategy is sound and utilizes well-established chemical transformations. The availability of this key intermediate opens up avenues for the exploration of novel chemical space in drug discovery, enabling the synthesis of a new generation of therapeutic agents. Further research into alternative synthetic routes, such as those involving late-stage C-H activation or novel coupling strategies, may lead to even more efficient and sustainable methods for the production of this valuable compound.

IV. References

-

Synthesis of 2-chloro-5-trifluoromethylpyridine. CN102452976A. Google Patents.

-

Oxidation of methylpyridines to pyridinecarboxylic acids. US2818378A. Google Patents.

-

Esterification of carboxylic acids using thionyl chloride. J. Org. Chem.1963 , 28 (1), 215-216.

-

Synthesis of Halauxifen-methyl. ChemicalBook. (2024).

-

Palladium-Catalyzed Amination of Aryl Halides. J. Am. Chem. Soc.1995 , 117 (23), 6374–6375.

-

Bromination of Pyridines. J. Org. Chem.2005 , 70 (18), 7184–7192.

A Technical Guide to the Starting Materials and Synthesis of Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate is a highly functionalized pyridine derivative of significant interest in medicinal and agrochemical research. Its densely packed array of reactive sites—an amine, a bromine atom, a trifluoromethyl group, and a methyl ester—makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the strategic considerations for its synthesis, focusing on the selection of viable starting materials and the establishment of a robust, multi-step synthetic pathway. As a senior application scientist, the narrative herein emphasizes not just the procedural steps, but the underlying chemical principles and strategic decisions that ensure a logical, efficient, and reproducible synthesis.

Retrosynthetic Analysis: A Strategic Deconstruction

To logically derive the optimal starting materials, we begin by deconstructing the target molecule. A retrosynthetic analysis reveals a convergent pathway that builds complexity from simpler, commercially available precursors. The primary disconnections focus on the sequential introduction of the key functional groups onto a pyridine core.

The analysis suggests that a plausible forward synthesis would involve the late-stage bromination of an amino-picolinate intermediate. The amino group itself can be derived from the reduction of a nitro group, a common and reliable transformation. The core pyridine ring, substituted with the trifluoromethyl group and a precursor to the ester, forms the foundational starting point.

Caption: Retrosynthetic analysis of the target molecule.

The Primary Synthetic Pathway: From Pyridinol to Picolinate

The most logical and field-proven route commences with 5-Nitro-3-(trifluoromethyl)pyridin-2-ol . This starting material is advantageous as it already contains the critical trifluoromethyl group and a nitro group correctly positioned on the pyridine scaffold. The synthesis proceeds through a series of reliable and well-documented chemical transformations.

Step 1: Chlorination of the Pyridinol Core

The initial step involves the conversion of the hydroxyl group of 5-nitro-3-(trifluoromethyl)pyridin-2-ol into a chloride. This is a crucial activation step, transforming the relatively unreactive hydroxyl into a good leaving group, which facilitates subsequent nucleophilic substitution to build the ester functionality.

-

Rationale: Thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is the reagent of choice for this transformation.[1][2] The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, driven by the release of sulfur dioxide and hydrogen chloride gases. DMF acts as a catalyst by forming a Vilsmeier-Haack type reagent with thionyl chloride, which is more reactive.

Step 2: Introduction of the Carboxylate Precursor

With the activated 2-chloro intermediate in hand, the next objective is to install the carbon atom that will become the methyl ester. A common and effective method is palladium-catalyzed carbonylation.

-

Rationale: This reaction introduces a carbonyl group by reacting the aryl chloride with carbon monoxide in the presence of methanol and a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. This method directly yields the desired methyl ester, Methyl 3-nitro-5-(trifluoromethyl)picolinate .

Step 3: Reduction of the Nitro Group

The transformation of the nitro group to a primary amine is a pivotal step. This is typically achieved through catalytic hydrogenation or, more commonly in laboratory settings, with a metal in acidic media.

-

Rationale: The use of iron powder in a mixture of acetic acid and an alcohol like ethanol is a classic, cost-effective, and high-yielding method for this reduction.[3][4][5] The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro group, with the acidic medium providing the necessary protons. This method is generally preferred over catalytic hydrogenation for substrates containing sensitive functional groups, although in this case, both are viable. The product is Methyl 3-amino-5-(trifluoromethyl)picolinate .

Step 4: Regioselective Bromination

The final step is the selective introduction of a bromine atom at the C6 position. This is an electrophilic aromatic substitution reaction on a highly activated pyridine ring.

-

Rationale: The amino group at C3 and the nitrogen atom in the pyridine ring are both activating, ortho-, para-directing groups. The C2 and C4 positions are ortho to the amino group, while the C6 position is para. Steric hindrance from the adjacent trifluoromethyl group at C5 and the ester at C2 will disfavor substitution at C4. The C6 position is therefore the most electronically and sterically favored site for electrophilic attack. N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile is an excellent reagent for this purpose, providing a source of electrophilic bromine under mild conditions.

Caption: Forward synthesis workflow for the target molecule.

Comparative Analysis of Starting Materials

While the pyridinol-based route is robust, other starting materials could be considered. The following table compares the primary route with a plausible alternative.

| Parameter | Route A: Pyridinol-Based (Recommended) | Route B: Picoline-Based (Alternative) |

| Primary Starting Material | 5-Nitro-3-(trifluoromethyl)pyridin-2-ol | 3-(Trifluoromethyl)-2-methylpyridine |

| Key Steps | 1. Chlorination2. Carbonylation3. Nitro Reduction4. Bromination | 1. Oxidation of methyl group2. Esterification3. Nitration4. Nitro Reduction5. Bromination |

| Overall Step Count | 4 steps | 5 steps |

| Advantages | - Good control of regiochemistry.- Utilizes well-established, high-yielding reactions.- Starting material contains key functional groups in the correct positions. | - Potentially cheaper starting material. |

| Disadvantages | - Starting material may be more expensive. | - Oxidation of the methyl group can be harsh.- Nitration of the pyridine ring can lead to regioisomers, requiring separation.- Longer synthetic sequence. |

Detailed Experimental Protocols

The following protocols are representative procedures for the key transformations in the recommended synthetic pathway.

Protocol 1: Synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine[1][2]

-

Materials: 5-Nitro-3-(trifluoromethyl)pyridin-2-ol, Thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF), Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

To a reaction vessel containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol (1.0 eq), slowly add thionyl chloride (20.0 eq).

-

Add a catalytic amount of DMF (2.0 eq).

-

Heat the reaction mixture to 100°C and stir for 10 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture and concentrate under reduced pressure to remove excess thionyl chloride.

-

Carefully partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product. This is often used in the next step without further purification.

-

Protocol 2: Synthesis of Methyl 3-amino-5-(trifluoromethyl)picolinate (via Reduction)[3]

-

Materials: Methyl 3-nitro-5-(trifluoromethyl)picolinate, Iron powder, Acetic acid, Ethanol, Ethyl acetate, Saturated sodium carbonate solution, Diatomaceous earth.

-

Procedure:

-

Suspend Methyl 3-nitro-5-(trifluoromethyl)picolinate (1.0 eq) in a 1:1 mixture of ethanol and ethyl acetate.

-

Add iron powder (5.0 eq) and a catalytic amount of concentrated HCl (or a significant portion of acetic acid).

-

Heat the mixture to reflux and stir vigorously for 12-15 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter through a pad of diatomaceous earth to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the crude residue in ethyl acetate and wash with a saturated aqueous solution of sodium carbonate to neutralize residual acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product. Purify by column chromatography if necessary.

-

Conclusion

The synthesis of this compound is best approached through a well-defined, multi-step sequence starting from 5-Nitro-3-(trifluoromethyl)pyridin-2-ol. This route offers excellent control over regiochemistry and relies on high-yielding, scalable chemical transformations. By understanding the rationale behind each step—from the initial chlorination to the final regioselective bromination—researchers can confidently and efficiently produce this valuable chemical intermediate for applications in drug discovery and development. The provided protocols serve as a robust foundation for the practical execution of this synthesis.

References

-

Title: The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

Sources

- 1. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE | 99368-67-9 [chemicalbook.com]

- 3. 5-Amino-3-(trifluoromethyl)picolinonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [chemicalbook.com]

- 5. echemi.com [echemi.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted Picolinates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives, collectively known as picolinates, represent a "privileged" structural motif in the landscape of medicinal chemistry and drug discovery.[1] The inherent structural and electronic characteristics of the picolinate scaffold make it a versatile building block for creating stable complexes with a wide array of metal ions and for synthesizing biologically active molecules.[2] Pyridine-containing compounds are fundamental to a significant number of FDA-approved nitrogen-heterocyclic drugs.[1] The applications of picolinate derivatives are extensive, with roles in neurodegenerative diseases, cancer, and inflammatory conditions.[1] This guide provides a comprehensive exploration of the synthesis, physical properties, and chemical characteristics of substituted picolinates, offering valuable insights for professionals in drug development and scientific research.

I. Synthesis of Substituted Picolinates

The synthesis of substituted picolinates can be achieved through various chemical reactions, often starting from picolinic acid or its derivatives. The chosen synthetic route is often dictated by the desired substitution pattern on the pyridine ring and the ester group.

General Esterification of Picolinic Acid

A common method for synthesizing picolinate esters involves the activation of the carboxylic acid group of a picolinic acid derivative, followed by reaction with an appropriate alcohol or phenol.[1]

Experimental Protocol: Synthesis of Activated Picolinate Esters [1]

-

Activation of Picolinic Acid:

-

To a stirred mixture of the desired picolinic acid (1 equivalent) and a catalytic amount of N,N-Dimethylformamide (DMF), carefully add thionyl chloride (SOCl₂) in excess.

-

Allow the reaction to proceed at room temperature until the evolution of gas ceases and the acid has completely dissolved.

-

Remove the excess thionyl chloride under reduced pressure to yield the crude picolinoyl chloride hydrochloride.

-

-

Esterification:

-

Dissolve the crude picolinoyl chloride hydrochloride in an anhydrous solvent such as Tetrahydrofuran (THF).

-

Add the desired alcohol or phenol (1 equivalent) and triethylamine (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by extraction and purified by chromatography to yield the desired picolinate ester.

-

Multi-component Reactions

Recent advancements have led to the development of multi-component reactions for the synthesis of picolinates, offering an efficient and atom-economical approach. One such method involves a cooperative vinylogous anomeric-based oxidation.[3]

Conceptual Workflow: Multi-component Picolinate Synthesis [3]

Caption: Workflow for determining key physicochemical properties.

III. Chemical Properties and Spectroscopic Characterization

The chemical reactivity and structural features of substituted picolinates are elucidated through various spectroscopic techniques.

Coordination Chemistry

Picolinic acid and its derivatives are well-known chelating agents, capable of forming stable complexes with various metal ions. [1][2][4]The picolinate ion typically acts as a bidentate ligand, coordinating to a metal center through the pyridine ring nitrogen and one of the carboxylate oxygen atoms. [4]This chelating ability is fundamental to many of their biological activities and applications, such as in the design of metal-based drugs and diagnostic agents. [1]

Spectroscopic Analysis

A combination of spectroscopic methods is employed to confirm the structure and purity of synthesized picolinates.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule. [5][6]The chemical shifts and coupling constants provide detailed information about the substitution pattern on the pyridine ring and the nature of the ester group.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretching band for the ester are characteristic features in the synthesis of picolinate esters. [7][8]* Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. [9]* X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule, including bond lengths and angles. [2][8][10][11]

Table 2: Spectroscopic Techniques for Characterizing Substituted Picolinates.Spectroscopic Technique Information Obtained NMR (¹H, ¹³C) Detailed structural information, including connectivity and stereochemistry. [5][6] IR Identification of functional groups (e.g., C=O, C-O, C=N). [7][8] Mass Spectrometry Molecular weight determination and structural elucidation through fragmentation patterns. [9] X-ray Crystallography Precise three-dimensional molecular structure for crystalline compounds. [2][8][10][11]

IV. Applications in Drug Development

The versatile nature of the picolinate scaffold has led to its incorporation into a wide range of therapeutic agents.

Enzyme Inhibition

Picolinic acid derivatives have been successfully developed as inhibitors for various enzymes. [1]For example, they form the core of drug candidates that have advanced to clinical trials for diseases like Alzheimer's. [12]

Metal Chelation Therapy

The ability of picolinates to chelate metal ions is exploited in nutritional supplements and has potential in the design of drugs to treat diseases associated with metal dyshomeostasis. [1]Chromium picolinate is a well-known nutritional supplement used to improve insulin sensitivity. [13][14][15]

Bioconjugation

Picolinate derivatives can be functionalized to allow for bioconjugation with biological vectors such as peptides, proteins, or antibodies. [2]This enables the targeted delivery of drugs or imaging agents to specific cells or tissues, reducing off-target effects. [2]

Conclusion

Substituted picolinates are a class of compounds with significant potential in medicinal chemistry and drug development. Their physical and chemical properties can be tailored through synthetic modifications, allowing for the optimization of their ADME profiles and biological activities. A thorough understanding of their synthesis, physicochemical characteristics, and spectroscopic properties is essential for the rational design of new and effective therapeutic agents based on the picolinate scaffold.

References

-

Ionic/VIPEr. (2010). Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. Retrieved from [Link]

-

Semantic Scholar. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

-

Mai, R., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. Retrieved from [Link]

-

Wang, M., et al. (2023). Picolinic Acid Derivatives and Biosynthetic Pathway from Epicoccum sorghinum SDU-F549. Journal of Natural Products. Retrieved from [Link]

-

Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, spectroscopic characterization, and theoretical studies on the substitution reaction of chromium(III) picolinate. Retrieved from [Link]

-

García-de-la-Fuente, I., et al. (2023). Structural Features and Photophysical and Antiproliferative Properties of Me2N-pbt-Cycloplatinated Complexes with Picolinate Ligands. PMC - NIH. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Picolinate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural and Spectral Characterization of a Chromium(III) Picolinate Complex: Introducing a New Redox Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of New Picolinate Metal Complexes. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). A Study of Metal Complexes of 2 – Picolinic Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Chromium(III) picolinate. Retrieved from [Link]

-

PubChem. (n.d.). Chromium-picolinate. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing chromium picolinate complex.

-

GlobalRx. (n.d.). Clinical Profile of Chromium Picolinate for Compounding. Retrieved from [Link]

-

Bayview Pharmacy. (n.d.). Chromium Picolinate | Active Pharmaceutical Ingredients. Retrieved from [Link]

-

Epicatelean. (n.d.). Chromium Picolinate: Guide for Industry Use & Research. Retrieved from [Link]

-

PubMed. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Effects of Chromium Picolinate Supplementation on Control of Metabolic Variables: A Systematic Review. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Retrieved from [Link]

-

PR Newswire. (2007). Chromium picolinate shows greater benefits in diabetes care than other forms of chromium. Retrieved from [Link]

-

PubMed. (n.d.). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). pKa, Solubility, and Lipophilicity. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. | VIPEr [ionicviper.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. public.pensoft.net [public.pensoft.net]

- 7. Chromium(III) picolinate - Wikipedia [en.wikipedia.org]

- 8. Structural Features and Photophysical and Antiproliferative Properties of Me2N‑pbt-Cycloplatinated Complexes with Picolinate Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Articles [globalrx.com]

- 14. Chromium Picolinate | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]

- 15. researchgate.net [researchgate.net]

The Discovery of Novel Picolinate-Based Herbicides: A Technical Guide for Researchers

Introduction: The Enduring Significance of Picolinate Herbicides

Picolinate-based herbicides represent a critical class of synthetic auxin herbicides, integral to modern agriculture for their efficacy in controlling broadleaf weeds.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), inducing uncontrolled growth and ultimately leading to plant death.[3][4][5] The journey of picolinate herbicides began with foundational molecules like picloram and clopyralid, and has evolved to include highly active 6-aryl-picolinates such as halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active).[1][2][6] This guide provides an in-depth technical overview of the modern discovery process for novel picolinate-based herbicides, designed for researchers and scientists in the field. We will delve into the core methodologies, from initial screening to lead optimization, emphasizing the scientific rationale behind experimental choices and the imperative of robust, self-validating protocols.

The Discovery Workflow: A Multi-Stage Process

The discovery of a novel picolinate-based herbicide is a systematic process that begins with a broad screening of chemical libraries and progressively narrows down to a single, optimized candidate. This workflow integrates chemistry, biology, and bioinformatics to identify molecules with high potency, selectivity, and favorable environmental profiles.

Sources

- 1. Arabidopsis as a model for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. my.ucanr.edu [my.ucanr.edu]

- 3. Systematic, small-scale screening with Arabidopsis reveals herbicides synergies that extend to lettuce - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of Transgenic Arabidopsis thaliana Plants on Herbicide Isoproturon Phytoremediation through Expressing Human Cytochrome P450-1A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ontariotechu.scholaris.ca [ontariotechu.scholaris.ca]

- 6. medium.com [medium.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate

Abstract

Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate (CAS No. 866775-18-0) is a substituted pyridine derivative of interest in medicinal chemistry and drug development. As with any novel synthetic compound, unambiguous structural confirmation and purity assessment are paramount to ensure reliable downstream biological and pharmacological evaluation. This technical guide provides a comprehensive, predictive framework for the complete spectroscopic characterization of this molecule. While experimental spectra for this specific compound are not widely published, this document outlines the requisite methodologies and expected spectral data based on established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. This guide is intended for researchers, analytical scientists, and drug development professionals engaged in the synthesis and characterization of complex small molecules.

Introduction: The Imperative for Spectroscopic Verification

The structural complexity of this compound, featuring a highly substituted pyridine core with diverse functional groups, necessitates a multi-technique analytical approach for unequivocal characterization. The molecule's structure (Figure 1) contains several key features: an aromatic proton, an amino group, a methyl ester, a bromine atom, and a trifluoromethyl group. Each of these imparts a unique spectroscopic signature that can be leveraged for verification.

This guide details the theoretical and practical aspects of acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR, high-resolution mass spectrometry, and FT-IR data. The causality behind experimental choices, such as solvent selection and ionization techniques, is explained to provide a robust, self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for a complete assignment.

Expertise in Action: Experimental Protocol for NMR Analysis

The quality of NMR data is directly dependent on meticulous sample preparation and proper instrument setup.[1][2]

Methodology:

-

Sample Preparation:

-

Accurately weigh 15-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial before transferring to the NMR tube.[3]

-

Causality: Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm. If solubility is limited, dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative, though its residual water peak can sometimes obscure signals from exchangeable protons (like -NH₂).

-

-

Data Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Insert the sample and lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for stabilizing the magnetic field.[2]

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, which ensures sharp, well-resolved peaks.[2]

-

Tune and match the probe for the specific nucleus being observed (¹H, ¹³C, or ¹⁹F) to maximize signal reception.[2]

-

Acquire the spectra using standard pulse programs.

-

Predicted ¹H NMR Spectrum & Interpretation

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three types of proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insights |

| ~8.0 - 8.2 | Singlet (s) | 1H | H-4 (Aromatic) | The sole proton on the pyridine ring is flanked by the electron-withdrawing CF₃ and COOCH₃ groups, shifting it significantly downfield.[4] It has no adjacent protons, resulting in a singlet. |

| ~5.0 - 5.5 | Broad Singlet (br s) | 2H | -NH₂ | The chemical shift of amine protons is highly variable and concentration-dependent. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. This peak will disappear upon D₂O exchange, a key confirmatory experiment. |

| ~3.9 - 4.0 | Singlet (s) | 3H | -OCH₃ | The methyl protons of the ester group are deshielded by the adjacent oxygen and carbonyl group. They appear as a sharp singlet as there are no neighboring protons to couple with. |

Predicted ¹³C NMR Spectrum & Interpretation

The proton-decoupled ¹³C NMR spectrum should display eight signals, one for each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Expert Insights |

| ~164 - 166 | C=O (Ester) | Carbonyl carbons are highly deshielded and appear far downfield. |

| ~148 - 152 | C-2 | The carbon bearing the ester group is shifted downfield due to the electronegativity of the attached nitrogen and ester functionality. |

| ~145 - 148 | C-3 | The carbon attached to the electron-donating amino group will be shielded relative to other aromatic carbons but deshielded by the ring nitrogen. |

| ~140 - 143 | C-6 | This carbon is attached to both the ring nitrogen and the electronegative bromine atom, leading to a downfield shift. |

| ~120 - 125 (q, ¹JCF ≈ 275 Hz) | -CF₃ | The trifluoromethyl carbon itself appears as a quartet due to strong one-bond coupling to the three fluorine atoms.[5] |

| ~118 - 122 (q, ²JCCF ≈ 35 Hz) | C-5 | The carbon attached to the CF₃ group will be shifted downfield and will appear as a quartet due to two-bond C-F coupling.[5] |

| ~115 - 118 | C-4 | The CH carbon's chemical shift is influenced by all adjacent substituents. |

| ~52 - 54 | -OCH₃ | The methyl carbon of the ester is a typical upfield aliphatic signal. |

Predicted ¹⁹F NMR Spectrum & Interpretation

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion.[6]

-

Predicted Spectrum: A single, sharp signal is expected.

-

Chemical Shift: Approximately -60 to -65 ppm (relative to CFCl₃). Trifluoromethyl groups attached to aromatic rings typically resonate in this region.[7][8]

-

Multiplicity: The signal will be a singlet because there are no other fluorine or hydrogen atoms within a three-bond coupling range.

Workflow for Comprehensive NMR Analysis

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is essential for determining the molecular weight of a compound and providing evidence for its elemental composition. For this molecule, high-resolution mass spectrometry (HRMS) is particularly valuable.

Expertise in Action: Experimental Protocol for LC-MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method, as it provides sample cleanup and separation prior to mass analysis, making it suitable for purity assessment as well.[9]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.

-

Instrumentation: Use an LC system coupled to a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique ideal for polar, thermally labile molecules.[10]

-

Ionization Mode: Operate in positive ion mode (ESI+) .

-

Causality: The basic amino group and pyridine nitrogen are readily protonated, making the formation of a protonated molecular ion [M+H]⁺ highly favorable and efficient.

-

-

Analysis: Acquire a full scan mass spectrum to identify the molecular ion. If available, use a high-resolution instrument (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement.

Predicted Mass Spectrum & Interpretation

The mass spectrum will have a distinct and informative pattern.

| Predicted m/z | Ion Species | Rationale & Expert Insights |

| 300.9637 | [C₈H₇⁷⁹BrF₃N₂O₂]⁺ | This is the calculated exact mass of the protonated molecular ion [M+H]⁺ containing the ⁷⁹Br isotope. An observed mass within 5 ppm of this value from an HRMS instrument confirms the elemental formula. |

| 302.9617 | [C₈H₇⁸¹BrF₃N₂O₂]⁺ | This peak corresponds to the protonated molecular ion containing the ⁸¹Br isotope. Crucially, the presence of bromine results in a characteristic doublet (the M and M+2 peaks) of nearly 1:1 intensity ratio, which is a definitive signature for a monobrominated compound. |

| ~269/271 | [M+H - OCH₃]⁺ | A potential fragment resulting from the loss of a methoxy radical (•OCH₃, 31 Da). This fragment would also exhibit the 1:1 bromine isotopic pattern. |

| ~241/243 | [M+H - COOCH₃]⁺ | A potential fragment from the loss of the entire carbomethoxy group (•COOCH₃, 59 Da). This fragment would also retain the bromine atom and its signature isotopic pattern. |

Workflow for LC-MS Molecular Weight Confirmation

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expertise in Action: Experimental Protocol for ATR-FTIR

Attenuated Total Reflectance (ATR) is the most common and convenient sampling technique for solid powders, requiring no sample preparation.[11]

Methodology:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.[12]

-

Sample Analysis: Place a small amount of the solid powder directly onto the ATR crystal.[11]

-

Apply Pressure: Use the built-in pressure clamp to ensure firm contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.[12]

-

Acquire Spectrum: Collect the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.

Predicted IR Absorption Frequencies & Interpretation

The IR spectrum will provide a characteristic "fingerprint" for the molecule, with key bands confirming its functional groups.[13][14]

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expert Insights |

| 3450 - 3300 (two bands) | N-H Stretch | Primary Amine (-NH₂) | Primary amines typically show two distinct bands in this region, corresponding to the asymmetric and symmetric N-H stretching modes.[15] |

| 1740 - 1720 | C=O Stretch | Ester (-COOCH₃) | A strong, sharp absorption band characteristic of the ester carbonyl group. Its exact position can be influenced by conjugation with the aromatic ring.[13] |

| 1610 - 1450 | C=C Stretch | Aromatic Ring | Multiple bands of variable intensity are expected in this region, corresponding to the stretching vibrations of the pyridine ring. |

| 1300 - 1100 (strong, complex) | C-F Stretch | Trifluoromethyl (-CF₃) | The C-F bonds give rise to very strong and characteristic absorption bands in this region. The complexity is due to multiple stretching modes. |

| 1300 - 1200 | C-O Stretch | Ester (Aromatic) | The C-O stretching vibration of the ester group typically appears as a strong band in this region. |

Workflow for ATR-FTIR Functional Group Analysis

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive characterization of this compound is achieved not by a single technique, but by the synergistic integration of NMR, MS, and IR spectroscopy.

-

NMR provides the definitive structural map, detailing the precise arrangement and connectivity of atoms.

-

High-Resolution MS confirms the elemental formula and molecular weight with high accuracy, with the bromine isotopic pattern serving as a crucial validation point.

-

FT-IR offers a rapid and reliable confirmation of the presence of all key functional groups.

Together, the predicted data from these three techniques provide a robust and self-validating analytical package that would constitute an unambiguous confirmation of the identity, structure, and purity of this complex heterocyclic compound, ensuring its suitability for further research and development.

References

[11] Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

[12] University of Houston. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

[16] Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]